molecular formula C20H17NO3 B066546 (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid CAS No. 163438-05-9

(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid

Cat. No.: B066546
CAS No.: 163438-05-9
M. Wt: 319.4 g/mol
InChI Key: ZEKKAEAOTSMLNW-CYBMUJFWSA-N
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Description

®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid is a chiral nonsteroidal anti-inflammatory drug. It is known for its optical activity and is used in various scientific research applications. The compound has a molecular formula of C20H17NO3 and a molecular weight of 319.35 g/mol .

Preparation Methods

The synthesis of ®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid involves the reaction of ®-1-(1-Naphthyl)ethylamine with phthalic anhydride. The reaction is typically carried out in an organic solvent such as methanol under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid involves its interaction with specific molecular targets in the body. As a nonsteroidal anti-inflammatory drug, it likely inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This leads to a decrease in inflammation and pain .

Comparison with Similar Compounds

®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid can be compared with other similar compounds such as:

The uniqueness of ®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid lies in its specific chiral configuration and its application as a nonsteroidal anti-inflammatory drug.

Properties

IUPAC Name

2-[[(1R)-1-naphthalen-1-ylethyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-13(15-12-6-8-14-7-2-3-9-16(14)15)21-19(22)17-10-4-5-11-18(17)20(23)24/h2-13H,1H3,(H,21,22)(H,23,24)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKKAEAOTSMLNW-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357476
Record name (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163438-05-9
Record name (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-N-(1-(1-Naphthyl)ethyl)phthalamic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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